(4-Chloro-2-fluoro-3-methylphenyl)(methyl)sulfane
Description
(4-Chloro-2-fluoro-3-methylphenyl)(methyl)sulfane is a sulfur-containing aromatic compound characterized by a phenyl ring substituted with chlorine (Cl), fluorine (F), and methyl (CH₃) groups at positions 4, 2, and 3, respectively. The methylsulfane (-S-CH₃) group is attached to the aromatic ring, forming a thioether (sulfane) linkage. This compound belongs to the class of reactive sulfur species (RSS), which are known for their roles in redox regulation, antioxidant defense, and H₂S storage .
Properties
Molecular Formula |
C8H8ClFS |
|---|---|
Molecular Weight |
190.67 g/mol |
IUPAC Name |
1-chloro-3-fluoro-2-methyl-4-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8ClFS/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4H,1-2H3 |
InChI Key |
DCZATHWCHAERGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)SC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-fluoro-3-methylphenyl)(methyl)sulfane typically involves the reaction of 4-chloro-2-fluoro-3-methylphenol with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-fluoro-3-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the sulfide.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: The original sulfide.
Substitution: Products with substituted chloro or fluoro groups.
Scientific Research Applications
(4-Chloro-2-fluoro-3-methylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Chloro-2-fluoro-3-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
(4-Chloro-3-fluorophenyl)(4-chlorobenzyl)sulfane (CAS: 1443327-44-3)
- Structure : Features a 4-chlorobenzyl group instead of a methyl group attached to the sulfur atom. The phenyl ring has Cl and F at positions 4 and 3.
- Key Differences: The benzyl substituent increases steric bulk and lipophilicity compared to the methyl group in the target compound.
(4-Chloro-2-fluoro-4'-methyl-[1,1'-biphenyl]-3-yl)(methyl)sulfane (CAS: 2807466-28-8)
- Structure : Contains a biphenyl system with a 4'-methyl group on the second phenyl ring.
- Key Differences: The biphenyl structure significantly increases molecular weight and lipophilicity, which may impact solubility and bioavailability.
(4-Chlorophenyl)(1,1,1-trifluoropent-4-en-2-yl)sulfane (Compound 9a)
- Structure : Substituted with a trifluoropentenyl group instead of a methyl group.
- The unsaturated bond in the alkyl chain introduces reactivity toward addition reactions .
Functional Group Analogues
5-Chloro-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran
- Structure : A benzofuran derivative with a sulfinyl (-SO-) group.
- Key Differences :
- The sulfinyl group is more oxidized than the sulfane (-S-) group, altering redox behavior. Sulfoxides are less likely to participate in sulfur-transfer reactions but may act as hydrogen bond acceptors.
- The benzofuran scaffold introduces rigidity and planar geometry, contrasting with the flexible thioether linkage in the target compound .
Foliogarlic Trisulfanes (Compounds 4 and 5)
- Structure: Cyclic organosulfur compounds with trisulfane (-S-S-S-) moieties.
- Key Differences :
Physicochemical and Reactivity Comparison
Table 1: Key Properties of Selected Compounds
Biological Activity
(4-Chloro-2-fluoro-3-methylphenyl)(methyl)sulfane is an organosulfur compound characterized by its unique molecular structure, which includes halogen substitutions and a methyl sulfide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antitumor, and enzyme inhibition properties. The presence of halogens such as chlorine and fluorine enhances its reactivity and interaction with biological targets.
The biological activity of this compound is influenced by its ability to interact with various molecular targets, including enzymes and receptors. The halogen atoms may enhance binding affinity through halogen bonding, while the sulfane group can participate in redox reactions, modulating cellular processes.
- Enzyme Interaction : The presence of the methyl sulfide group may influence the compound's binding affinity to enzymatic active sites, potentially leading to inhibition or modulation of enzymatic activity.
- Receptor Modulation : The structural characteristics allow for interaction with specific receptors, which could lead to altered signaling pathways within cells.
Biological Activity Spectrum
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that organosulfur compounds can possess significant antimicrobial properties against various pathogens.
- Antitumor Activity : Preliminary studies suggest potential anticancer effects, particularly in inhibiting tumor cell proliferation.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, contributing to its pharmacological effects.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound.
Table 1: Summary of Biological Activities
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Nucleophilic Substitution Reactions : Utilizing methyl sulfide as a nucleophile to react with halogenated aromatic compounds.
- Functional Group Transformations : Modifying existing sulfur-containing compounds through oxidation or reduction processes.
Environmental Considerations
Given its chemical structure, this compound may pose environmental risks if not managed properly. Studies on its biodegradability and aquatic toxicity are essential for understanding its impact on ecosystems.
Table 2: Environmental Impact Assessment
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
